![molecular formula C10H10O2 B2919962 5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one CAS No. 20895-43-6](/img/structure/B2919962.png)
5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one is a chemical compound with the CAS Number: 20895-43-6 . It has a molecular weight of 162.19 and is typically stored at room temperature . It is a powder in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 5,6-dimethyl-1-benzofuran-3(2H)-one . The InChI code is 1S/C10H10O2/c1-6-3-8-9(11)5-12-10(8)4-7(6)2/h3-5,11H,1-2H3 .Physical And Chemical Properties Analysis
5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one is a powder in its physical form . It has a melting point of 105-107 degrees Celsius .Scientific Research Applications
Chemical Properties
“5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one” is a chemical compound with the CAS Number: 20895-43-6 . It has a molecular weight of 162.19 and its molecular formula is C10H10O2 . It is typically stored at room temperature and comes in a physical form of powder .
Synthesis
The compound can be synthesized and its structure can be confirmed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .
Anticancer Activity
Some substituted benzofurans have shown significant anticancer activities . For instance, a compound similar to “5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one” was found to have significant cell growth inhibitory effects on different types of cancer cells . The inhibition rates in different types of cancer cells by 10 μM of the compound are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .
Antimicrobial Activity
The benzofuran scaffold, to which “5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one” belongs, has been found to exhibit good antimicrobial activity when the substituent on the 4-position contains halogens or hydroxyl groups .
Safety and Hazards
Future Directions
Benzofuran and its derivatives, including 5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one, are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Thus, considerable attention has been focused on the discovery of new drugs in the fields of drug invention and development . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, future research in this area is promising.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with their targets in different ways depending on their structure . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects .
properties
IUPAC Name |
5,6-dimethyl-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-6-3-8-9(11)5-12-10(8)4-7(6)2/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHZNVNCNPKREF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one |
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